

# A Spectroscopic Guide to Dibutyl Carbonate: Unveiling its Molecular Signature

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## Compound of Interest

Compound Name: *Dibutyl carbonate*

Cat. No.: *B105752*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dibutyl carbonate**, a versatile organic compound with applications in various chemical syntheses. This document is intended to serve as a core reference for researchers and professionals, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear and accessible format. Detailed experimental protocols and the fundamental principles of each spectroscopic technique are also provided to aid in the interpretation and application of this data.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **dibutyl carbonate** in a structured tabular format for ease of reference and comparison.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.08	Triplet (t)	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.63	Sextet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.40	Sextet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.93	Triplet (t)	6H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
155.3	C=O
67.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
30.8	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
18.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2962	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (carbonate)
1260	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Assignment
174	Low	$[M]^+$ (Molecular Ion)
119	Moderate	$[M - C_4H_9O]^+$
57	High	$[C_4H_9]^+$
41	High	$[C_3H_5]^+$
29	High	$[C_2H_5]^+$

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of organic compounds like **dibutyl carbonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra of **dibutyl carbonate**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- A sample of high-purity **dibutyl carbonate** (approximately 5-10 mg for  $^1H$  NMR, 20-50 mg for  $^{13}C$  NMR) is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
- Relaxation Delay (d1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
- Acquisition Time: Typically 2-4 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm is commonly used for organic molecules.
- Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
- Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay (d1): A delay of 2-10 seconds.
- Acquisition Time: Typically 1-2 seconds.
- Spectral Width: A range of approximately 0 to 220 ppm.
- Temperature: Maintained at a constant 298 K.

**Data Processing:** The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **dibutyl carbonate** to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.

Sample Preparation (Neat Liquid):

- A drop of pure **dibutyl carbonate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (NaCl or KBr) for transmission measurements.
- For ATR, the sample is brought into firm contact with the crystal using a pressure arm.
- For transmission, the salt plates are mounted in a sample holder.

Acquisition Parameters:

- Spectral Range: Typically 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$  is generally sufficient for routine analysis.
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Background Scan: A background spectrum of the empty ATR crystal or clean salt plates is recorded and automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ) via Fourier transformation.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **dibutyl carbonate**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977B MSD).

#### Sample Preparation:

- A dilute solution of **dibutyl carbonate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

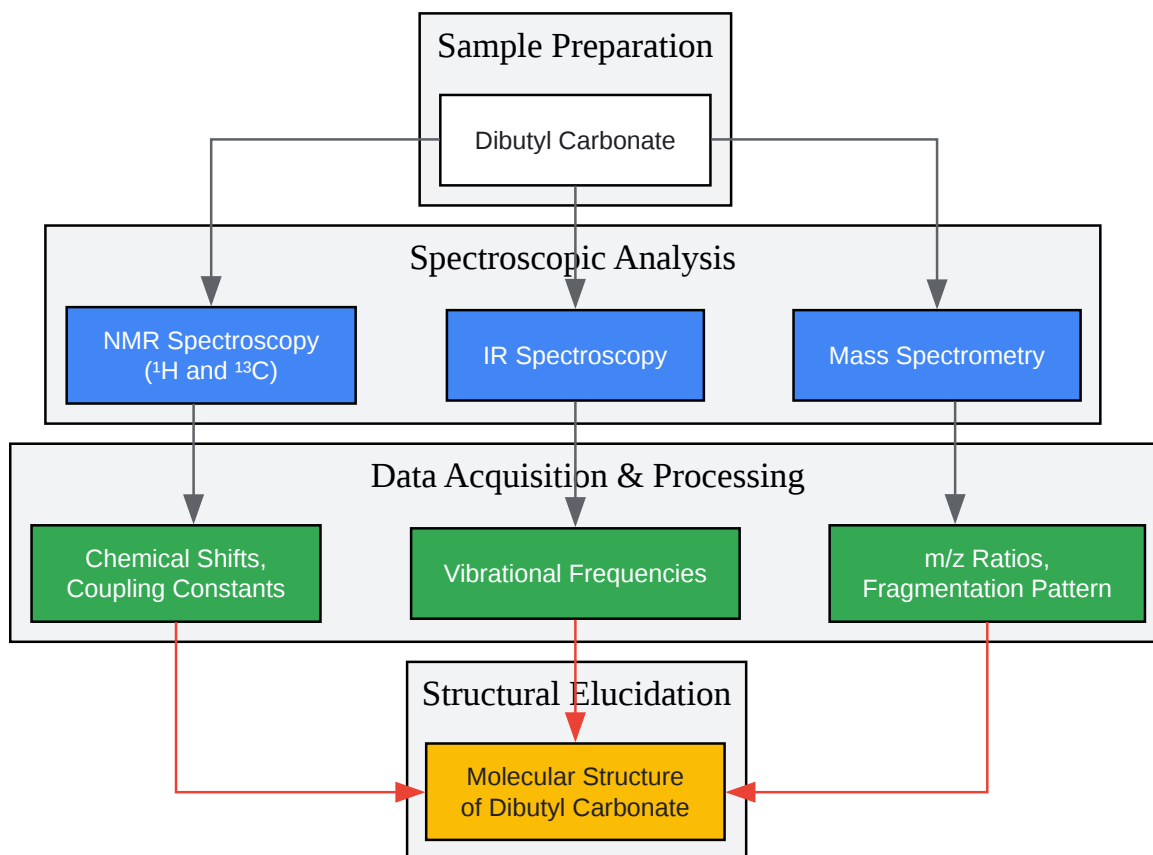
#### GC-MS Parameters:

- Injection Volume: 1  $\mu$ L of the sample solution is injected into the GC.
- Inlet Temperature: Typically set to 250  $^{\circ}$ C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For **dibutyl carbonate**, a program might start at 50  $^{\circ}$ C, hold for 1 minute, then ramp to 250  $^{\circ}$ C at 10  $^{\circ}$ C/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
- Mass Range: A scan range of m/z 35 to 500 is typically used.
- Ion Source Temperature: Maintained at approximately 230  $^{\circ}$ C.
- Quadrupole Temperature: Maintained at approximately 150  $^{\circ}$ C.

Data Processing: The mass spectrum corresponding to the chromatographic peak of **dibutyl carbonate** is analyzed. The molecular ion peak is identified, and the fragmentation pattern is interpreted to elucidate the structure.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **dibutyl carbonate**.



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Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

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